molecular formula C15H17NO5 B174551 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 140176-27-8

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B174551
CAS No.: 140176-27-8
M. Wt: 291.3 g/mol
InChI Key: IMXBDLLIOVQVIF-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol . It is a piperidine derivative, characterized by the presence of a benzyl group, a methyl group, and two carboxylate groups attached to the piperidine ring. This compound is typically found as a white to off-white solid and is used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with benzyl and methyl groups. One common method involves the reaction of 1-benzyl-4-oxopiperidine-3-carboxylate with methyl chloroformate under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Similar structure but with a single carboxylate group.

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Similar structure with an ethyl group instead of a methyl group.

    1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness: 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups, along with two carboxylate groups, makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXBDLLIOVQVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577906
Record name 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159299-93-1
Record name 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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